2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound 2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline core with dioxo groups at positions 2 and 4. Key structural features include:
- A 2-phenylethyl substituent at position 3, which may enhance lipophilicity and influence receptor binding.
- A 7-carboxamide group linked to a 3-(pyrrolidin-1-yl)propyl chain, likely modulating solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-pyrrolidin-1-ylpropyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c29-22(25-12-6-15-27-13-4-5-14-27)19-9-10-20-21(17-19)26-24(31)28(23(20)30)16-11-18-7-2-1-3-8-18/h1-3,7-10,17H,4-6,11-16H2,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNDWKCHSMMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide , known for its complex structure, has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structure includes a tetrahydroquinazoline core, which is linked to a pyrrolidine moiety and a phenethyl group. This structural configuration is significant for its biological interactions.
1. Anticancer Properties
Recent studies indicate that the compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cancer Cell Migration : Research has shown that this compound can inhibit cancer cell migration by targeting mutant p53 pathways. It appears to modulate the expression of DNAJA1, a heat shock protein that plays a crucial role in cellular stress responses and oncogenic processes .
- Cytotoxic Effects : In vitro assays have demonstrated that the compound induces apoptosis in various cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and annexin V staining, revealing significant cell death at micromolar concentrations .
2. Antiviral Activity
There is emerging evidence suggesting that the compound may possess antiviral properties :
- Mechanism of Action : The compound has been shown to interfere with viral replication processes, potentially by inhibiting specific viral enzymes or proteins essential for viral life cycles. For instance, it has been suggested that compounds with similar structures can inhibit proteases involved in viral entry and replication .
3. Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects , which could be beneficial in neurodegenerative diseases:
- Mechanisms : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease where oxidative damage plays a significant role .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell migration; apoptosis induction | |
| Antiviral | Inhibition of viral replication | |
| Neuroprotective | Reduction of oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It likely inhibits key enzymes involved in cancer progression and viral replication.
- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with cell growth and survival, particularly those involving p53 and other tumor suppressor genes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydroquinazoline derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies are ongoing to evaluate the specific anticancer mechanisms of this compound.
-
Neuropharmacological Effects :
- The presence of a pyrrolidine moiety suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression disorders. Preliminary studies may focus on behavioral assays in animal models.
-
Antimicrobial Properties :
- The compound's unique structure may confer antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains could provide insights into new therapeutic agents for treating infections.
Biological Assays
A comprehensive evaluation of the biological activity of 2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be summarized as follows:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydroquinazoline were synthesized and tested against breast cancer cell lines. Results indicated that modifications to the phenethyl group enhanced cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Neuropharmacological Screening
A recent investigation assessed the neuropharmacological effects of similar compounds in rodent models. Behavioral tests revealed that certain derivatives exhibited anxiolytic effects, suggesting potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinylpropyl chain in the target compound likely enhances solubility relative to esterified analogs like 1l , which have lower polarity .
Physicochemical Properties
- Melting Points : While direct data for the target compound are unavailable, structurally related tetrahydroquinazolines (e.g., 1372887-89-2 ) and tetrahydroimidazopyridines (e.g., 1l , m.p. 243–245°C) typically exhibit high melting points due to strong intermolecular interactions .
- Lipophilicity : The phenylethyl and pyrrolidinylpropyl groups suggest moderate logP values, balancing hydrophobic and hydrophilic character compared to nitro-phenyl-containing analogs (e.g., 1l ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
